![molecular formula C41H49N3O7 B13677693 3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide](/img/structure/B13677693.png)
3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide is a complex organic compound that features a benzamide core with benzyloxy and Boc-amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Benzamide Core: This step involves the reaction of benzoic acid derivatives with amines under conditions that facilitate amide bond formation.
Introduction of Benzyloxy Groups: Benzyloxy groups are introduced through etherification reactions, where benzyl alcohol reacts with the benzamide core in the presence of a suitable catalyst.
Protection and Deprotection Steps: The Boc-amino group is introduced using tert-butoxycarbonyl chloride in the presence of a base. This step may require subsequent deprotection to reveal the free amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of benzyloxy groups may yield benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyloxy and Boc-amino groups may facilitate binding to specific sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dibenzyloxybenzaldehyde: Shares the benzyloxy groups but lacks the Boc-amino and Cbz-amino groups.
N-Benzylbenzamide: Similar benzamide core but different substituents.
Uniqueness
3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide is unique due to its combination of benzyloxy, Boc-amino, and Cbz-amino groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C41H49N3O7 |
|---|---|
Molecular Weight |
695.8 g/mol |
IUPAC Name |
benzyl N-[3-[[3,4-bis(phenylmethoxy)benzoyl]amino]propyl]-N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate |
InChI |
InChI=1S/C41H49N3O7/c1-41(2,3)51-39(46)43-24-13-14-26-44(40(47)50-31-34-20-11-6-12-21-34)27-15-25-42-38(45)35-22-23-36(48-29-32-16-7-4-8-17-32)37(28-35)49-30-33-18-9-5-10-19-33/h4-12,16-23,28H,13-15,24-27,29-31H2,1-3H3,(H,42,45)(H,43,46) |
InChI Key |
ACJBHQOAHDTKJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN(CCCNC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


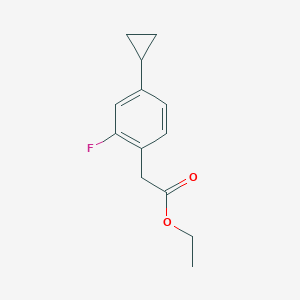
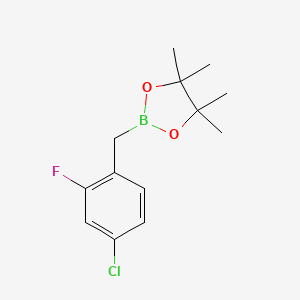
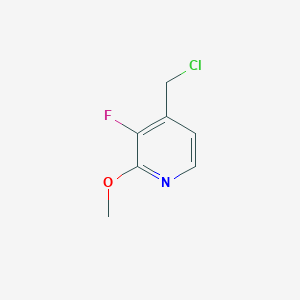
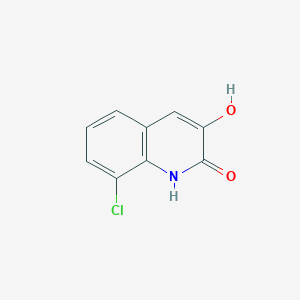
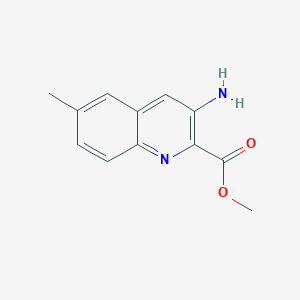
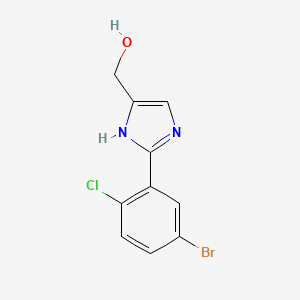
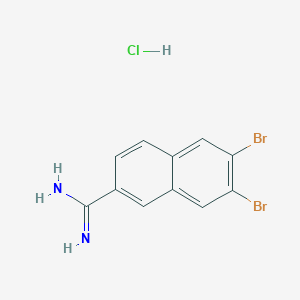
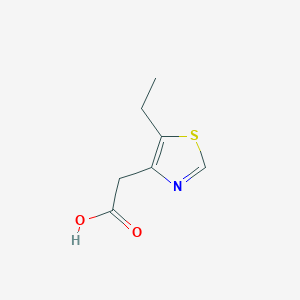
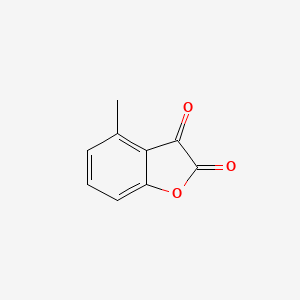
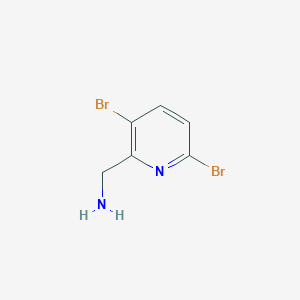

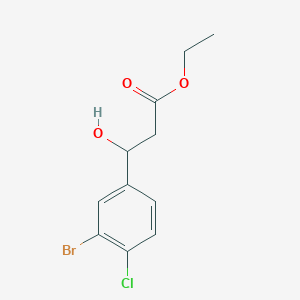

![tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13677730.png)
